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molecular formula C6H11N3O4 B8491903 [2-(1-Azidoethoxy)ethoxy]acetic acid

[2-(1-Azidoethoxy)ethoxy]acetic acid

Cat. No. B8491903
M. Wt: 189.17 g/mol
InChI Key: YHOKQWYWWQEORC-UHFFFAOYSA-N
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Patent
US08084590B2

Procedure details

[2-(1-Azido-ethoxy)-ethoxy]-acetic acid ethyl ester (0.10 g, 0.46 mmol) was stirred with 4 M aqueous sodium hydroxide (1.15 ml, 4.6 mmol) and ethanol (1.15 ml) at room temperature. After 4 hrs, all the solvents were removed under reduced pressure and the residue was dissolved in 5 ml water. The solution was adjusted to pH 5 with 1 N KH2PO4 and then extracted with DCM (2×15 ml). The aqueous layer was then acidified with 1 N HCl to pH 2 and then extracted with DCM (3×25 ml). All the DCM extracts were combined, dried over MgSO4 and evaporated under reduced pressure. The title compound was obtained as a colourless solid (42 mg, 48.3%).
Name
[2-(1-Azido-ethoxy)-ethoxy]-acetic acid ethyl ester
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[CH2:5][O:6][CH2:7][CH2:8][O:9][CH:10]([N:12]=[N+:13]=[N-:14])[CH3:11])C.[OH-].[Na+]>C(O)C>[N:12]([CH:10]([O:9][CH2:8][CH2:7][O:6][CH2:5][C:4]([OH:15])=[O:3])[CH3:11])=[N+:13]=[N-:14] |f:1.2|

Inputs

Step One
Name
[2-(1-Azido-ethoxy)-ethoxy]-acetic acid ethyl ester
Quantity
0.1 g
Type
reactant
Smiles
C(C)OC(COCCOC(C)N=[N+]=[N-])=O
Name
Quantity
1.15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all the solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 5 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×15 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=[N+]=[N-])C(C)OCCOCC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg
YIELD: PERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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